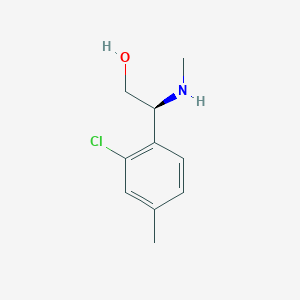

(S)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

Description

(S)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL is a chiral ethanolamine derivative characterized by:

- Stereochemistry: The (S)-configuration at the central carbon, critical for enantiomer-specific biological activity.

- Substituents: A 2-chloro-4-methylphenyl group (aromatic ring with electron-withdrawing Cl and electron-donating methyl groups) and a methylamino group attached to the ethanolamine backbone.

- Molecular Formula: C₁₀H₁₄ClNO.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(2S)-2-(2-chloro-4-methylphenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C10H14ClNO/c1-7-3-4-8(9(11)5-7)10(6-13)12-2/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1 |

InChI Key |

MPDOOTBKFVKTRX-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](CO)NC)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)NC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and methylamine.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Research

Recent studies have indicated that compounds similar to (S)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL exhibit potential antidepressant properties. Research suggests that the structural features of this compound may influence serotonin and norepinephrine reuptake inhibition, which are critical pathways in the treatment of depression .

2. Analgesic Properties

Preliminary investigations have shown that this compound may possess analgesic effects. Its mechanism of action could involve modulation of pain pathways through interaction with opioid receptors or other pain-related neurotransmitter systems .

3. Neurological Studies

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies, particularly in conditions like anxiety and neurodegenerative diseases. Its chiral nature may contribute to selective receptor binding, enhancing therapeutic efficacy while minimizing side effects .

Synthetic Applications

1. Chiral Synthesis

this compound serves as an important intermediate in the synthesis of other chiral compounds. Its ability to act as a chiral auxiliary can facilitate asymmetric synthesis processes, which are vital in producing enantiomerically pure pharmaceuticals .

2. Pharmaceutical Development

The compound is utilized in the development of novel drugs targeting various therapeutic areas, including but not limited to central nervous system disorders and metabolic diseases. Its unique structure allows for modifications that can lead to improved pharmacokinetic profiles .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL involves:

Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors.

Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Example 1 : (S)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol (S)-mandelate (Compound 6, )

- Structure: Ethanolamine backbone with a 4-aminopentyl-ethylamino substituent.

- Synthesis : Resolved using S-(+)-mandelic acid, yielding 52% after recrystallization.

- Key Difference : The target compound lacks the mandelate counterion and features a chloro-methylphenyl group instead of an alkyl chain.

Example 2 : (R)-Enantiomer of Compound 6 (Compound 7, )

- Comparison : Stereochemical inversion (R-configuration) may alter solubility or receptor binding.

- Data Gap: No direct comparison of (S)- vs. (R)-enantiomers for the target compound is available in the evidence.

Substituent-Driven Physicochemical Properties

Example 3 : 2-(Ethylmethylamino)ethanol ()

- Structure: Ethanolamine with ethyl and methyl groups on the amino moiety.

- Molecular Formula: C₅H₁₃NO.

- Key Differences: Substituents: Smaller alkyl groups (ethyl/methyl) vs. the bulky chloro-methylphenyl group in the target.

- Synthesis: No yield data for the target compound, but methods in suggest recrystallization is critical for purity.

Example 4 : Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one, )

- Structure: Cyclohexanone core with 3-methoxyphenyl and methylamino groups.

- Key Differences: Core Structure: Cyclohexanone (ketone) vs. ethanolamine (alcohol). Aromatic Group: 3-Methoxyphenyl (electron-donating) vs. 2-chloro-4-methylphenyl (electron-withdrawing and donating).

- Implications : The ketone in Methoxmetamine may confer metabolic stability, while the hydroxyl group in the target compound could increase polarity.

Functional Group Impact on Reactivity

Example 5 : 2-Chloro-1-(2-chloroethyl)thioethane ()

- Structure : Chlorinated ethane with a thioether group.

- Key Differences: Backbone: Ethane vs. ethanolamine. Functional Groups: Thioether and chlorine vs. hydroxyl, methylamino, and aromatic chlorine.

- Reactivity : The thioether in may increase susceptibility to oxidation, whereas the target compound’s hydroxyl group could participate in hydrogen bonding.

Research Findings and Gaps

- Stereochemical Resolution: Methods in highlight mandelate-assisted crystallization for enantiopure ethanolamines, which could be adapted for the target compound.

- Substituent Effects : The chloro-methylphenyl group in the target compound likely enhances lipophilicity compared to simpler analogs (e.g., ), but empirical data is lacking.

- Pharmacological Inference : Structural parallels to Methoxmetamine () suggest possible CNS activity, but the target’s hydroxyl group may reduce bioavailability compared to ketones.

Biological Activity

(S)-2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL, with the CAS number 1213372-72-5, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 199.68 g/mol

- Structure : The compound features a chiral center, influencing its biological interactions.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Its structural characteristics suggest potential activity as a neurotransmitter modulator, particularly in the dopaminergic system.

Dopamine Receptor Interaction

Studies have shown that compounds with similar structures can selectively activate dopamine receptors, particularly the D3 receptor. This selectivity is crucial for minimizing side effects associated with broader receptor activation .

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These results indicate that this compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Cytotoxicity Studies

The compound's cytotoxic effects have also been evaluated in various cell lines. In vitro studies revealed that it exhibits low cytotoxicity, with IC values exceeding 100 µM in non-cancerous cell lines, suggesting a favorable safety profile for therapeutic applications .

Case Study 1: Neuroprotective Effects

A study involving neuroprotection demonstrated that compounds structurally related to this compound could protect dopaminergic neurons from degeneration. This effect was attributed to the modulation of D3 receptor pathways, highlighting the compound's potential in treating neurodegenerative diseases .

Case Study 2: Antiplasmodial Activity

Another investigation focused on antiplasmodial activity showed that derivatives of similar compounds exhibited varying degrees of efficacy against Plasmodium falciparum. While direct data on this compound was limited, structural analogs indicated that modifications to the phenyl ring significantly enhanced antiplasmodial activity, suggesting potential for further development in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.